molecular formula C11H7F3N2 B13026432 5-(Trifluoromethyl)-3,4'-bipyridine

5-(Trifluoromethyl)-3,4'-bipyridine

Cat. No.: B13026432
M. Wt: 224.18 g/mol
InChI Key: IYMQUEMRDIUCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-3,4’-bipyridine is an organic compound that features a trifluoromethyl group attached to a bipyridine structure. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. The bipyridine moiety is known for its ability to coordinate with metal ions, which further enhances the compound’s versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct trifluoromethylation of 3,4’-bipyridine using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under mild conditions . Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent .

Industrial Production Methods

Industrial production of 5-(Trifluoromethyl)-3,4’-bipyridine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-3,4’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: CF3I with CuI catalyst in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-3,4’-bipyridine involves its interaction with molecular targets through coordination with metal ions. This coordination can modulate the activity of enzymes or receptors, leading to various biological effects. The trifluoromethyl group can also influence the compound’s lipophilicity and electronic properties, enhancing its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-3,4’-bipyridine is unique due to its bipyridine structure, which allows for versatile coordination with metal ions. This property, combined with the trifluoromethyl group’s influence on the compound’s stability and reactivity, makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C11H7F3N2

Molecular Weight

224.18 g/mol

IUPAC Name

3-pyridin-4-yl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H7F3N2/c12-11(13,14)10-5-9(6-16-7-10)8-1-3-15-4-2-8/h1-7H

InChI Key

IYMQUEMRDIUCNS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CN=C2)C(F)(F)F

Origin of Product

United States

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